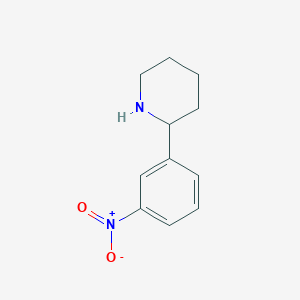
2,4-Dimethyl-1,3-thiazole-5-sulfonamide
Übersicht
Beschreibung
“2,4-Dimethyl-1,3-thiazole-5-sulfonamide” is a chemical compound with the IUPAC name this compound . It has a molecular weight of 192.26 . The compound is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C5H8N2O2S2/c1-3-5(11(6,8)9)10-4(2)7-3/h1-2H3,(H2,6,8,9) . This indicates that the compound has a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom .
Physical and Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Wissenschaftliche Forschungsanwendungen
Molecular Conformation and Biological Activity
Sulfonamide derivatives, including compounds structurally related to 2,4-Dimethyl-1,3-thiazole-5-sulfonamide, have been widely utilized in bioorganics and medicinal chemistry due to their relevance in pharmaceutical and biological activities. The molecular conformation or tautomeric forms of these molecules are directly associated with their functional properties. Spectroscopic studies, employing infrared and nuclear magnetic resonance methods, have demonstrated the tautomeric behavior of sulfonamide derivatives, suggesting their potential in various biological applications (Erturk, Gumus, Dikmen, & Alver, 2016).
Antibacterial Applications
The synthesis of thiadiazole sulfonamides and their derivatives has shown significant antibacterial activity against a range of bacterial strains, including Escherichia coli and Staphylococcus aureus. This demonstrates the potential of this compound related compounds in the development of new antibacterial agents (Gadad, Mahajanshetti, Nimbalkar, & Raichurkar, 2000).
Carbonic Anhydrase Inhibition
Several studies have investigated the interaction of sulfonamide derivatives with mammalian carbonic anhydrase (CA) isozymes. Compounds structurally similar to this compound have been found to be potent inhibitors of various CA isoforms. This inhibition is critical for understanding the therapeutic potential of these compounds in treating conditions where CA activity is implicated, such as glaucoma, epilepsy, and certain types of cancer (Temperini, Cecchi, Boyle, Scozzafava, Escribano Cabeza, Wentworth, Blackburn, & Supuran, 2008).
Photodynamic Therapy Applications
The photophysical and photochemical properties of compounds containing sulfonamide groups, including those structurally related to this compound, have been studied for their potential use in photodynamic therapy (PDT). Such compounds are being investigated for their ability to generate singlet oxygen, a critical factor in the PDT treatment of cancer (Pişkin, Canpolat, & Öztürk, 2020).
VEGFR-2 Inhibition for Anticancer Activity
Novel sulfonamide derivatives have shown promising activity as inhibitors of the vascular endothelial growth factor receptor 2 (VEGFR-2), indicating their potential in anticancer therapy. The VEGFR-2 pathway is crucial for tumor angiogenesis, and its inhibition by sulfonamide-based compounds could represent a viable strategy for cancer treatment (Ghorab, Alsaid, Nissan, Ashour, Al-Mishari, Kumar, & Ahmed, 2016).
Zukünftige Richtungen
Thiazoles, including “2,4-Dimethyl-1,3-thiazole-5-sulfonamide”, continue to be a subject of interest in medicinal chemistry due to their diverse biological activities . Future research may focus on the design and structure-activity relationship of bioactive molecules , potentially leading to the development of new medications .
Wirkmechanismus
Target of Action
Thiazole derivatives, in general, have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
Thiazole derivatives are known to behave unpredictably when entering physiological systems, potentially activating or stopping biochemical pathways and enzymes, or stimulating or blocking receptors in biological systems .
Biochemical Pathways
Molecules containing a thiazole ring may activate or stop biochemical pathways and enzymes when they enter physiological systems .
Pharmacokinetics
It is known that thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Result of Action
Thiazole derivatives are known to have diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Action Environment
It is known that thiazole is a clear pale yellow liquid with a boiling point of 116–118°c and specific gravity 12 .
Biochemische Analyse
Cellular Effects
Thiazole derivatives have been shown to have various effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Thiazoles can have various effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Eigenschaften
IUPAC Name |
2,4-dimethyl-1,3-thiazole-5-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O2S2/c1-3-5(11(6,8)9)10-4(2)7-3/h1-2H3,(H2,6,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEURSUYIBLKIGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)S(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
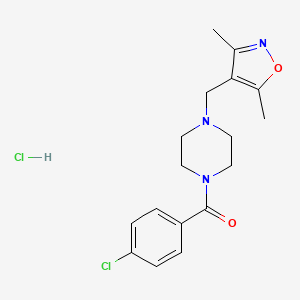
![3-(tert-butyl)-7-(4-fluorophenyl)-[1,2,4]triazino[3,4-b][1,3,4]thiadiazin-4(8H)-one](/img/structure/B2718552.png)
![(3Z)-3-({[(4-chlorophenyl)methyl]amino}methylidene)-1-[(3-fluorophenyl)methyl]-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione](/img/structure/B2718555.png)
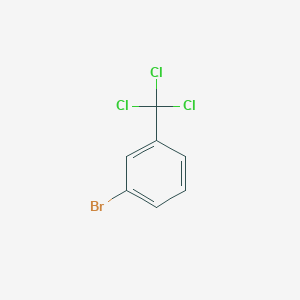
![[6-(4-Methylpiperazin-1-yl)pyridin-3-yl]methanamine](/img/structure/B2718557.png)
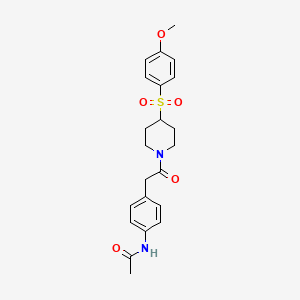
![6-imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile](/img/structure/B2718559.png)
![(Z)-ethyl 2-(2-((3-methoxy-2-naphthoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2718560.png)
![N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2,6-difluorobenzamide](/img/structure/B2718564.png)
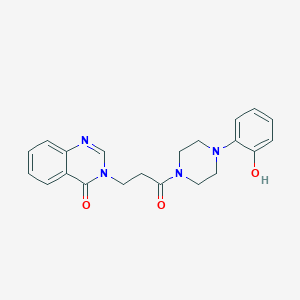
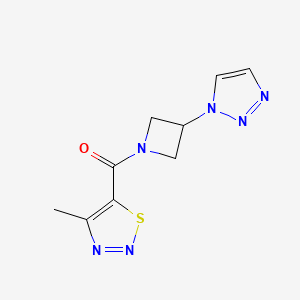
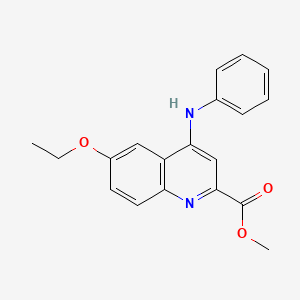
![2-[[5-(3-chlorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-1-piperidin-1-ylethanone](/img/structure/B2718570.png)
